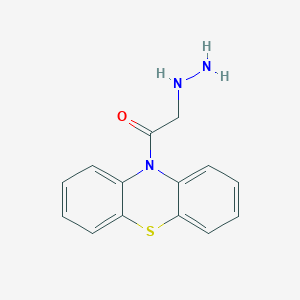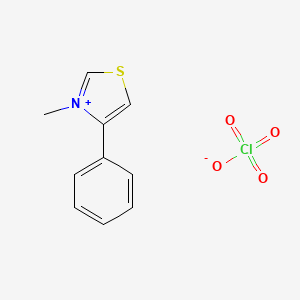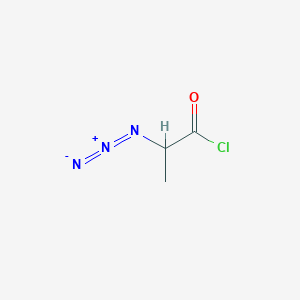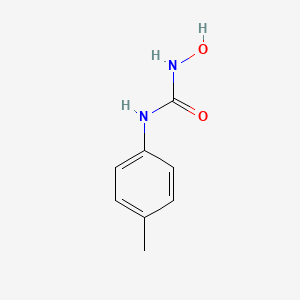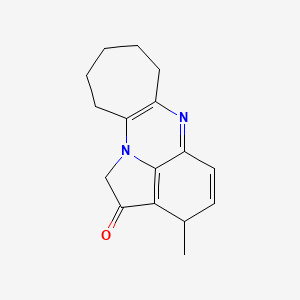
2-Pentanone, 3,3-dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentanone, 3,3-dichloro-: is an organic compound with the molecular formula C5H8Cl2O and a molecular weight of 155.022 g/mol . It is also known by its IUPAC name, 3,3-dichloropentan-2-one . This compound is characterized by the presence of two chlorine atoms attached to the third carbon of the pentanone chain, making it a dichlorinated ketone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pentanone, 3,3-dichloro- can be achieved through various methods. One common method involves the chlorination of 2-pentanone using sulfuryl chloride or thionyl chloride in the presence of a catalyst such as dimethylformamide (DMF) . The reaction typically occurs at low temperatures (around 5°C) and involves a series of steps including chlorination, hydrolysis, and distillation to obtain the final product .
Industrial Production Methods: In industrial settings, the production of 2-Pentanone, 3,3-dichloro- often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The process may include the use of phase transfer catalysts and specific reaction vessels to optimize the reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: 2-Pentanone, 3,3-dichloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form 3,3-dichloropentanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to form 3,3-dichloropentanoic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as NaOH or NH3 in aqueous or alcoholic solutions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether.
Oxidation: Oxidizing agents like KMnO4 in acidic or basic conditions.
Major Products:
Substitution: Products like 3,3-dichloropentanol or 3,3-dichloropentanamine.
Reduction: 3,3-dichloropentanol.
Oxidation: 3,3-dichloropentanoic acid.
Aplicaciones Científicas De Investigación
2-Pentanone, 3,3-dichloro- has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Pentanone, 3,3-dichloro- involves its interaction with various molecular targets and pathways. The compound’s dichlorinated structure allows it to participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other functional groups. This reactivity is crucial for its role as an intermediate in organic synthesis .
Comparación Con Compuestos Similares
2,3-Dichloropentane: A similar compound with two chlorine atoms attached to the second and third carbons of the pentane chain.
3,5-Dichloro-2-pentanone: Another dichlorinated ketone with chlorine atoms on the third and fifth carbons.
Comparison:
Uniqueness: 2-Pentanone, 3,3-dichloro- is unique due to its specific positioning of chlorine atoms on the third carbon, which influences its reactivity and applications.
Propiedades
Número CAS |
57856-10-7 |
|---|---|
Fórmula molecular |
C5H8Cl2O |
Peso molecular |
155.02 g/mol |
Nombre IUPAC |
3,3-dichloropentan-2-one |
InChI |
InChI=1S/C5H8Cl2O/c1-3-5(6,7)4(2)8/h3H2,1-2H3 |
Clave InChI |
VKWUGBQFNMLUAO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)C)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


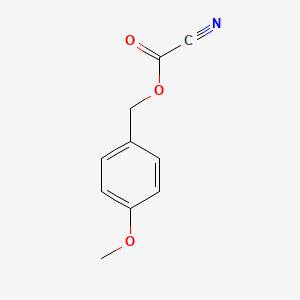
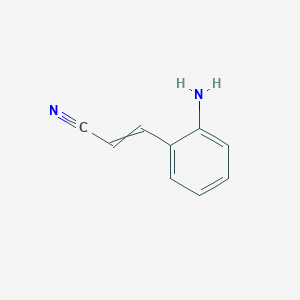

![Methyl 5-[4-(1-hydroxyethyl)phenyl]furan-2-carboximidate](/img/structure/B14629940.png)
![1-[1-(2-Aminoethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one](/img/structure/B14629942.png)

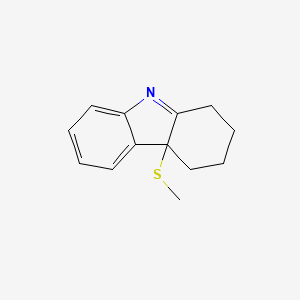
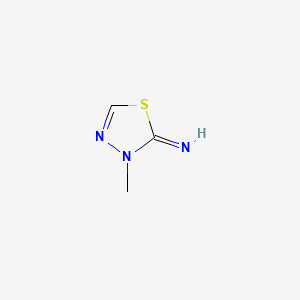
![5H-Furo[3,2-g][1]benzopyran, 2,3,6,7-tetrahydro-](/img/structure/B14629955.png)
